2-(Piperidin-1-yl)benzaldehyde

Aldehyde dehydrogenase Cancer stem cell Enzyme inhibition

Researchers developing ALDH1A-selective inhibitors face regioisomer-related potency variability. 2-(Piperidin-1-yl)benzaldehyde eliminates this risk with established SAR: • ALDH1A3 IC50 = 390 nM; 1.7-fold selectivity over ALDH1A2 (IC50 = 670 nM) • Robust one-step synthesis (92% yield) from inexpensive starting materials • Batch-to-batch consistency at 97% purity with full analytical documentation

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 34595-26-1
Cat. No. B1299265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)benzaldehyde
CAS34595-26-1
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2C=O
InChIInChI=1S/C12H15NO/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13/h2-3,6-7,10H,1,4-5,8-9H2
InChIKeySMABIQIPGVQEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-yl)benzaldehyde Overview


2-(Piperidin-1-yl)benzaldehyde (CAS 34595-26-1) is an ortho-substituted benzaldehyde derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . Its structure features a piperidine ring directly attached to the ortho position of a benzaldehyde moiety, conferring distinct steric and electronic properties compared to meta- and para-substituted analogs. The compound is commercially available at standard research purity of 97% and serves as a versatile intermediate in medicinal chemistry, particularly as a precursor in the synthesis of ALDH1A subfamily inhibitors [1].

Chemistry Ortho-piperidinyl benzaldehyde building block for ALDH1A inhibitor synthesis
Selectivity Reported ALDH1A subfamily inhibition context supports subtype-focused studies
Availability Standard research purity (97%) supports reproducible enzyme assay workflows

Why 2-(Piperidin-1-yl)benzaldehyde Over Analogs


The ortho-substituted piperidine ring in 2-(Piperidin-1-yl)benzaldehyde imposes critical conformational constraints and electronic effects that directly influence enzyme inhibition profiles across the ALDH1A subfamily. In contrast, meta- and para-substituted regioisomers (e.g., 3-(piperidin-1-yl)benzaldehyde and 4-(piperidin-1-yl)benzaldehyde) exhibit fundamentally different spatial orientations of the piperidine nitrogen relative to the reactive aldehyde group, which alters hydrogen-bonding interactions and steric complementarity with the ALDH active site [1]. Furthermore, substituting the piperidine ring with alternative heterocycles such as pyrrolidine or morpholine yields distinct physicochemical properties—including differences in pKa, lipophilicity, and ring conformational flexibility—that can drastically alter target engagement and selectivity [2]. Consequently, generic substitution of this ortho-piperidinyl benzaldehyde scaffold with regioisomers or alternative heterocyclic benzaldehydes is not scientifically valid without rigorous re-evaluation of binding kinetics and cellular activity.

Regioisomers Meta- and para-substituted analogs alter aldehyde group orientation and may shift enzyme inhibition profile, requiring re-evaluation.
Heterocycle swap Pyrrolidine or morpholine substitution changes pKa, lipophilicity, and ring flexibility, potentially impacting target engagement.
Generic substitution Without binding kinetics and cellular activity data, direct scaffold replacement is not scientifically valid.

2-(Piperidin-1-yl)benzaldehyde: Inhibition Evidence


ALDH1A1 Enzyme Inhibition

2-(Piperidin-1-yl)benzaldehyde inhibits human recombinant ALDH1A1 with an IC₅₀ of 450 nM in a spectrophotometric NAD(P)H formation assay [1]. By comparison, the potent reference inhibitor 4-(N,N-dipropylamino)benzaldehyde (DPAB) inhibits human ALDH1A1 with an IC₅₀ of 130 nM under similar conditions [2], while the ALDH1A family inhibitor 673A shows an IC₅₀ of 246 nM . The approximately 3.5-fold lower potency of 2-(Piperidin-1-yl)benzaldehyde relative to DPAB defines its utility as a moderate-affinity tool compound for SAR exploration rather than a high-potency clinical candidate.

ALDH1A1 Inhibition
Cross-study comparable
IC₅₀ = 450 nM
DPAB / 673A 130 nM / 246 nM
Supports moderate-affinity ALDH1A1 probe SAR context
~3.5-fold less potent than DPAB; tool compound for exploration
Aldehyde dehydrogenase Cancer stem cell Enzyme inhibition

ALDH1A3 Subtype Inhibition

2-(Piperidin-1-yl)benzaldehyde inhibits human recombinant ALDH1A3 with an IC₅₀ of 390 nM, measured by NAD(P)H formation reduction [1]. This represents a 1.15-fold improvement in potency compared to its activity against ALDH1A1 (IC₅₀ = 450 nM). In contrast, the pan-ALDH1A inhibitor CM010 displays IC₅₀ values of 640 nM for ALDH1A3 and 1700 nM for ALDH1A1, representing a 2.7-fold selectivity for ALDH1A3 . The ortho-piperidinyl benzaldehyde scaffold therefore provides a distinct ALDH1A3-favoring profile compared to alternative chemotypes.

ALDH1A3 Inhibition
Cross-study comparable
IC₅₀ = 390 nM
CM010 640 nM
Supports ALDH1A3-favoring profile for subtype-selective tool development
~1.6-fold more potent than CM010; distinct selectivity context
ALDH1A3 Prostate cancer Retinoic acid signaling

ALDH1A2 Subtype Discrimination

2-(Piperidin-1-yl)benzaldehyde inhibits human recombinant ALDH1A2 (retinal dehydrogenase 2) with an IC₅₀ of 670 nM [1]. This potency is substantially weaker than its activity against ALDH1A3 (390 nM) and ALDH1A1 (450 nM), establishing a rank-order potency profile of ALDH1A3 > ALDH1A1 > ALDH1A2. In comparison, the ALDH1A2-selective inhibitor WIN18,446 exhibits an IC₅₀ of approximately 200 nM for ALDH1A2 [2]. The ~3.4-fold lower potency of 2-(Piperidin-1-yl)benzaldehyde against ALDH1A2 relative to ALDH1A3 provides a measurable window for subtype discrimination.

ALDH1A2 Inhibition
Reported
IC₅₀ = 670 nM
Defined potency window vs ALDH1A3 and ALDH1A1
Rank-order: ALDH1A3 > ALDH1A1 > ALDH1A2; weaker than WIN18,446
ALDH1A2 Male contraception Retinoic acid biosynthesis

ALDH3A1 Subfamily Selectivity

2-(Piperidin-1-yl)benzaldehyde exhibits substantially weaker inhibition of human ALDH3A1, with an IC₅₀ of 2,100 nM (2.1 μM) in a benzaldehyde oxidation assay [1]. This represents a 4.7-fold reduction in potency compared to its ALDH1A1 activity (450 nM) and a 5.4-fold reduction relative to ALDH1A3 (390 nM). By contrast, the reference ALDH3A1 inhibitor CB29 displays an IC₅₀ of 200 nM under analogous assay conditions [2]. The ortho-piperidinyl substitution therefore imparts measurable selectivity for the ALDH1A subfamily over ALDH3A1.

ALDH3A1 Selectivity
Cross-study comparable
IC₅₀ = 2,100 nM
CB29 200 nM
Supports ALDH1A subfamily selectivity over ALDH3A1
4.7-fold selective for ALDH1A1; reduces off-target context in ALDH3A1-expressing cells
ALDH3A1 Corneal crystallin Selectivity profiling

Synthetic Accessibility: High-Yield Route

2-(Piperidin-1-yl)benzaldehyde can be synthesized via a one-step aromatic nucleophilic substitution (SNAr) reaction between o-fluorobenzaldehyde and piperidine in the presence of potassium carbonate in anhydrous DMF, yielding the product as a red oil in 92% yield after 3 hours at 130 °C . In contrast, the analogous reaction with pyrrolidine to produce 2-(pyrrolidin-1-yl)benzaldehyde typically yields <80% under comparable conditions due to the reduced nucleophilicity and increased ring strain of the pyrrolidine nitrogen . The higher yield and operational simplicity of the piperidine-based synthesis reduce procurement costs and facilitate scale-up for multi-gram medicinal chemistry campaigns.

Synthetic Yield
Data to verify
92% (one-step SNAr)
High-yielding route may support scale-up and procurement planning
Supplier-reported; verify for specific scale and purity requirements
Organic synthesis Aromatic substitution Scale-up

Commercial Purity and Analytical Characterization

Multiple reputable suppliers including Sigma-Aldrich, Aladdin, and Bidepharm offer 2-(Piperidin-1-yl)benzaldehyde at a standard purity of 97%, with supporting analytical documentation including NMR, HPLC, and GC certificates of analysis . In contrast, the meta-substituted regioisomer 3-(piperidin-1-yl)benzaldehyde (CAS 669050-72-0) is typically available only via custom synthesis with longer lead times and variable purity specifications . The ortho-substituted isomer's established commercial supply chain ensures batch-to-batch reproducibility and reduces experimental variability in quantitative enzyme inhibition assays.

Commercial Purity
Supplier specification
97% (standard grade)
Off-the-shelf availability supports batch consistency in enzyme assays
Verify lot-specific COA; regioisomer analogs often require custom synthesis
Quality control Procurement Analytical chemistry

Application Scenarios for 2-(Piperidin-1-yl)benzaldehyde


ALDH1A3-Focused Probe Development for Prostate Cancer

Researchers developing subtype-selective ALDH1A3 inhibitors for prostate cancer stem cell applications should prioritize 2-(Piperidin-1-yl)benzaldehyde due to its favorable ALDH1A3 potency (IC₅₀ = 390 nM) and measurable selectivity over ALDH1A2 (IC₅₀ = 670 nM) and ALDH3A1 (IC₅₀ = 2,100 nM) [1]. This profile is superior to alternative starting scaffolds that lack established ALDH1A3-favoring SAR data.

ALDH Subfamily Profiling in Retinoic Acid Signaling

Investigators performing pan-ALDH1A subfamily profiling will find 2-(Piperidin-1-yl)benzaldehyde valuable as a well-characterized probe with defined IC₅₀ values across ALDH1A1 (450 nM), ALDH1A3 (390 nM), and ALDH1A2 (670 nM) [1]. The quantitative rank-order potency data enable dose-response comparisons that are not available for many regioisomeric or heterocyclic-substituted benzaldehyde analogs.

Medicinal Chemistry SAR with High-Yield Scaffold

Medicinal chemistry teams initiating structure-activity relationship (SAR) studies around the ALDH1A pharmacophore should select 2-(Piperidin-1-yl)benzaldehyde as a scalable building block due to its robust one-step synthesis yielding 92% product from inexpensive starting materials . This synthetic efficiency reduces the cost and time required for derivative library synthesis compared to lower-yielding heterocyclic benzaldehyde alternatives.

Enzymology Labs: Reproducible ALDH Inhibitor Standards

Biochemistry and enzymology groups conducting ALDH inhibition assays can rely on 2-(Piperidin-1-yl)benzaldehyde as a consistent positive control or reference inhibitor, given its commercial availability at 97% purity with comprehensive analytical documentation . The established supply chain ensures batch-to-batch consistency, minimizing experimental variability that could confound kinetic parameter comparisons.

Application
Selection Property
Validation Focus
ALDH1A3 probe research in prostate cancer models
Subtype-selectivity profile (ALDH1A3 vs ALDH1A2/ALDH3A1)
Selectivity validation in ALDH1A3-expressing cell assays
ALDH subfamily profiling in retinoid signaling studies
Characterized rank-order inhibition trend across ALDH1A1/1A2/1A3
Dose-response comparison against regioisomer and heterocycle analogs
Medicinal chemistry SAR library synthesis
Efficient one-step building block enabling derivative generation
Scalability and yield consistency for analog library production
ALDH enzyme inhibition reference compound
Defined commercial purity and multi-vendor supply consistency
Lot-to-lot reproducibility in kinetic ALDH inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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